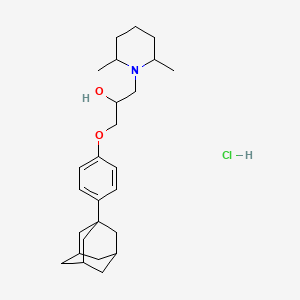

![molecular formula C17H12ClN5S B2373533 6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868969-15-7](/img/structure/B2373533.png)

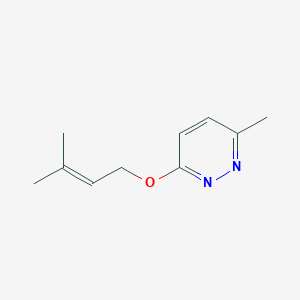

6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine” belongs to a class of heterocycles known as triazolopyridazines . These compounds are obtained through various synthetic routes and have found applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of triazolopyridazines is characterized by a pyridazine ring fused to a 1,2,3-triazole ring . The specific structure of “6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine” would include these rings along with the specified substituents.Aplicaciones Científicas De Investigación

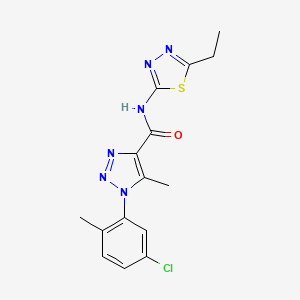

- Triazoles exhibit antibacterial properties by binding to enzymes and receptors in bacterial cells. Researchers have explored the potential of triazole derivatives as novel antibacterial agents . Investigating the specific antibacterial activity of this compound could lead to new strategies for combating multidrug-resistant pathogens.

- Triazole-containing drugs, such as fluconazole and voriconazole, are widely used as antifungal agents. These compounds inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. Further studies on the antifungal efficacy of our compound could provide valuable insights .

- Triazoles have been investigated for their potential as anticancer agents. Their ability to interact with cellular enzymes and receptors makes them promising candidates for cancer therapy. Researchers have synthesized various triazole derivatives and evaluated their cytotoxic effects against cancer cells. Our compound might exhibit similar activity .

- The antioxidant properties of triazoles are attributed to their ability to scavenge free radicals and protect cells from oxidative damage. Investigating the radical-scavenging potential of our compound could contribute to understanding its role in oxidative stress-related diseases .

- Triazole derivatives have shown promise as antiviral agents. Researchers have explored their efficacy against various viruses, including HIV, influenza, and herpes simplex virus. Our compound’s potential antiviral activity warrants further investigation .

- Triazoles may modulate inflammatory pathways and alleviate pain. Their interaction with specific receptors involved in inflammation and pain perception makes them interesting targets for drug development. Our compound could be evaluated for anti-inflammatory and analgesic properties .

Antibacterial Activity

Antifungal Potential

Anticancer Properties

Antioxidant Capacity

Antiviral Activity

Anti-Inflammatory and Analgesic Effects

Propiedades

IUPAC Name |

6-[(2-chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5S/c18-14-6-2-1-4-13(14)11-24-16-8-7-15-20-21-17(23(15)22-16)12-5-3-9-19-10-12/h1-10H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFRULIJAWWKEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11Z)-N-(4-fluorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2373453.png)

![3-Chloro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2373454.png)

![2,4-Diaza-1,2,3,4,5,6,7,8-octahydro-5-thiacyclopenta[a]indene-1,3-dione](/img/structure/B2373455.png)

![N-(4-butylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide](/img/structure/B2373461.png)

![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B2373465.png)

![ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2373470.png)

![(2Z)-2-[(3-fluorophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2373472.png)